![molecular formula C24H24F7NO B1344000 (3aR,4R,5S,7aS)-5-((R)-1-(3,5-bis(trifluoromethyl)phenyl)ethoxy)-4-(4-fluorophenyl)octahydro-1H-isoindole CAS No. 860642-68-8](/img/structure/B1344000.png)
(3aR,4R,5S,7aS)-5-((R)-1-(3,5-bis(trifluoromethyl)phenyl)ethoxy)-4-(4-fluorophenyl)octahydro-1H-isoindole
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Description
(3aR,4R,5S,7aS)-5-((R)-1-(3,5-bis(trifluoromethyl)phenyl)ethoxy)-4-(4-fluorophenyl)octahydro-1H-isoindole is a useful research compound. Its molecular formula is C24H24F7NO and its molecular weight is 475.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3aR,4R,5S,7aS)-5-((R)-1-(3,5-bis(trifluoromethyl)phenyl)ethoxy)-4-(4-fluorophenyl)octahydro-1H-isoindole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3aR,4R,5S,7aS)-5-((R)-1-(3,5-bis(trifluoromethyl)phenyl)ethoxy)-4-(4-fluorophenyl)octahydro-1H-isoindole including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Neurokinin-1 Receptor Antagonism
This compound has been identified as a potent, brain-penetrant, hydroisoindoline-based neurokinin-1 (NK1) receptor antagonist. It exhibits high affinity and a long central duration of action in preclinical species, with minimal drug-drug interaction. Its potency is about ten times that of aprepitant, an NK1 antagonist used for preventing chemotherapy-induced and postoperative nausea and vomiting (Jiang et al., 2009).
Chiral Discrimination in Pharmaceutical Analysis
This compound has been used in the study of chiral discrimination on an amylose tris(3,5-dimethylphenyl) carbamate stationary phase. This research helps in understanding how certain compounds can be separated based on their chirality, which is crucial in pharmaceutical analysis (Bereznitski et al., 2002).
Enhancement of Electronic Properties in Polymer Chemistry
In polymer chemistry, the trifluoromethyl groups, as part of this compound's structure, have been studied for their role in enhancing the electron affinity of aromatic chromophores. This research contributes to the development of materials with improved optical and electrochemical properties, which are important in electronic applications (Chen & Chen, 2004).
Ligand Behavior in Coordination Chemistry
The compound has been involved in studies related to ligand behavior, especially in the formation of complexes with metal ions like vanadium. Such research is fundamental in coordination chemistry, contributing to the development of new metal-based drugs and catalysts (Pisano et al., 2013).
Applications in Material Science
This compound's structural features have been employed in the synthesis of novel polyimides, which are materials with significant applications in various industries due to their outstanding mechanical properties and thermal stability (Yin et al., 2005).
properties
IUPAC Name |
(3aR,4R,5S,7aS)-5-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-4-(4-fluorophenyl)-2,3,3a,4,5,6,7,7a-octahydro-1H-isoindole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24F7NO/c1-13(16-8-17(23(26,27)28)10-18(9-16)24(29,30)31)33-21-7-4-15-11-32-12-20(15)22(21)14-2-5-19(25)6-3-14/h2-3,5-6,8-10,13,15,20-22,32H,4,7,11-12H2,1H3/t13-,15-,20-,21+,22+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXNYEDXGJIDWMZ-CNTXRXOVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2CCC3CNCC3C2C4=CC=C(C=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O[C@H]2CC[C@@H]3CNC[C@H]3[C@@H]2C4=CC=C(C=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24F7NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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